THP Deprotection Under Mild Acid
The THP protecting group can be removed under mild conditions, specifically using tosic acid in methanol at pH ≈ 2 [1]. This is a critical advantage over the commonly used 4-methoxyphenylboronic acid, which requires harsh deprotection conditions that are incompatible with many sensitive functional groups [1].
| Evidence Dimension | Deprotection Condition Severity |
|---|---|
| Target Compound Data | Cleavage at pH ≈ 2 (tosic acid in methanol) |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid: Requires harsh conditions (e.g., strong Lewis acids) |
| Quantified Difference | pH ≈ 2 vs. harsh, non-specific conditions |
| Conditions | Post-coupling deprotection step; class-level inference based on THP ether behavior |
Why This Matters
This differentiation is critical for selecting a building block in complex molecule synthesis where the final product contains acid- or base-sensitive groups, preventing decomposition and low yields.
- [1] Cladingboel, D. E. (2000). A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. Organic Process Research & Development, 4(3), 153–155. View Source
